Teriflunomide-d4

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

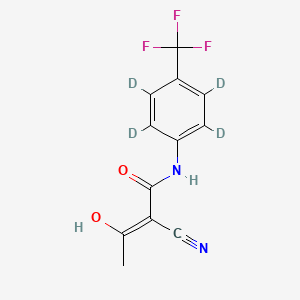

(Z)-2-cyano-3-hydroxy-N-[2,3,5,6-tetradeuterio-4-(trifluoromethyl)phenyl]but-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-8(3-5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7-/i2D,3D,4D,5D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTNUDOFZCWSZMS-KXFGXCNQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)NC1=CC=C(C=C1)C(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(F)(F)F)[2H])[2H])NC(=O)/C(=C(/C)\O)/C#N)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Teriflunomide-d4 in Modern Bioanalytical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the application of Teriflunomide-d4 in research, focusing on its critical role as a stable isotope-labeled internal standard (SIL-IS) in the quantitative analysis of the active pharmaceutical ingredient, Teriflunomide. Teriflunomide is the active metabolite of Leflunomide, a drug used primarily for the treatment of rheumatoid arthritis and multiple sclerosis[1][2][3]. Due to its immunomodulatory effects and potential for teratogenicity, precise monitoring of its concentration in biological fluids is essential for therapeutic drug monitoring and pharmacokinetic studies[1][4].

Core Application: An Internal Standard for Bioanalysis

In the field of bioanalytical chemistry, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard is crucial for achieving accurate and precise quantification of an analyte in a complex biological matrix such as plasma or serum. This compound, a deuterated analog of Teriflunomide, serves as an ideal internal standard for this purpose. The key advantage of using a stable isotope-labeled internal standard like this compound is that it is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium atoms. This subtle difference allows it to be distinguished by the mass spectrometer, while its similar physicochemical properties ensure that it behaves almost identically to the unlabeled Teriflunomide during sample preparation, chromatography, and ionization. This co-elution and similar behavior effectively compensate for variations in sample extraction, matrix effects, and instrument response, leading to highly reliable and robust analytical methods[5].

The use of this compound is a best practice in modern bioanalytical method validation, ensuring the high standards of accuracy, precision, and robustness required in regulated drug development and clinical research[5].

Quantitative Data Summary

The following table summarizes typical parameters and performance data from validated LC-MS/MS methods for the quantification of Teriflunomide using this compound as an internal standard. These methods are designed to cover a wide dynamic concentration range to be applicable for both therapeutic monitoring and situations requiring lower limits of quantification[1][2][4][6].

| Parameter | Typical Value/Range | Source |

| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | [1][2][6] |

| Internal Standard | This compound (D4-teriflunomide) | [1][5][6] |

| Biological Matrix | Human Plasma or Serum | [1][2][6] |

| Linearity Range | 0.001 µg/mL to 200 µg/mL (achieved using overlapping calibration curves) | [2][4][6] |

| Lower Limit of Quantification (LLOQ) | As low as 1 ng/mL to 5 ng/mL | [1][6] |

| Sample Preparation | Protein precipitation with acetonitrile | [6] |

| Accuracy (% Difference) | Within ±5.4% | [4] |

| Precision (% CV) | Within 9.30% | [4][6] |

| Ionization Mode | Negative Electrospray Ionization (ESI-) | [6] |

| Detection Mode | Multiple Reaction Monitoring (MRM) | [6] |

Experimental Protocols

A generalized experimental protocol for the quantification of Teriflunomide in human plasma using this compound as an internal standard, based on published methodologies, is detailed below.

Preparation of Standards and Quality Control Samples

-

Stock Solutions: Prepare individual stock solutions of Teriflunomide and this compound in a suitable organic solvent like methanol or acetonitrile.

-

Working Solutions: Create serial dilutions of the Teriflunomide stock solution to prepare working solutions for calibration standards and quality control (QC) samples. A separate working solution of the this compound internal standard is also prepared[5].

-

Calibration Standards and QCs: Spike drug-free human plasma with the appropriate Teriflunomide working solutions to create a series of calibration standards covering the desired concentration range (e.g., 0.005 µg/mL to 200 µg/mL). Prepare QC samples at low, medium, and high concentrations in the same manner[5][6].

Sample Preparation (Protein Precipitation)

-

Aliquot 100 µL of the plasma sample (blank, calibration standard, QC, or unknown study sample) into a microcentrifuge tube[5].

-

Add a fixed volume (e.g., 25 µL) of the this compound internal standard working solution to each tube (except for blank matrix samples) and vortex briefly[5].

-

Add a protein precipitating agent, typically acetonitrile, in a ratio of 3:1 or 4:1 to the plasma volume.

-

Vortex the mixture vigorously for 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis. For samples expected to have high concentrations, a dilution of the supernatant may be performed[1][2].

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A reverse-phase column, such as an Acquity UPLC BEH C8 (1.7 µm, 2.1 x 50 mm), is commonly used for chromatographic separation[6].

-

Mobile Phase: A gradient elution is typically employed using a combination of an aqueous mobile phase (e.g., 5mM ammonium formate with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile)[6].

-

Flow Rate: A flow rate in the range of 0.4 to 0.6 mL/min is common[6].

-

Injection Volume: A small injection volume (e.g., 0.5 to 5 µL) is used[6].

-

Column Temperature: The column is maintained at a constant temperature, for instance, 40°C, to ensure reproducible retention times[6].

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: The analysis is performed using negative electrospray ionization (ESI-)[6].

-

Detection: The mass spectrometer is operated in the Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (deprotonated molecule [M-H]⁻) of Teriflunomide and this compound in the first quadrupole, fragmenting them in the collision cell, and monitoring specific product ions in the third quadrupole.

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for both Teriflunomide and this compound. While not explicitly detailed in the provided search results, a hypothetical example would be m/z 269 -> [product ion] for Teriflunomide and m/z 273 -> [corresponding product ion] for this compound.

-

Data Analysis

-

The peak areas of the MRM transitions for both Teriflunomide and this compound are integrated.

-

A calibration curve is constructed by plotting the ratio of the peak area of Teriflunomide to the peak area of this compound against the nominal concentration of the calibration standards.

-

The concentration of Teriflunomide in the QC and unknown samples is then calculated from the calibration curve using their measured peak area ratios.

Visualizations

Experimental Workflow for Bioanalysis

Caption: Workflow for Teriflunomide quantification using this compound as an internal standard.

Rationale for Using a Stable Isotope-Labeled Internal Standard

References

- 1. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LC-MS/MS Method for the Quantification of the Leflunomide Metabolite, Teriflunomide, in Human Serum/Plasma | Springer Nature Experiments [experiments.springernature.com]

- 4. LC-MS/MS Method for Determination of Teriflunomide, Over a 40,000-Fold Dynamic Range Using Overlapping Calibrators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. deboni.he.com.br [deboni.he.com.br]

In-Depth Technical Guide: Synthesis and Characterization of Teriflunomide-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Teriflunomide-d4, a deuterated analog of the immunomodulatory drug Teriflunomide. This document is intended to serve as a valuable resource for professionals in drug development and research, offering detailed methodologies, characterization data, and insights into its application.

Introduction

Teriflunomide is an active metabolite of leflunomide and a key therapeutic agent for the treatment of relapsing forms of multiple sclerosis.[1][2] Its mechanism of action involves the selective and reversible inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is essential for the de novo synthesis of pyrimidines.[3][4][5][6][7] This inhibition curtails the proliferation of rapidly dividing cells, particularly activated T and B lymphocytes, which are implicated in the pathophysiology of multiple sclerosis.[3][4][5][6][7]

This compound is the stable isotope-labeled version of Teriflunomide, where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), used to determine the pharmacokinetic and metabolic profiles of Teriflunomide in biological matrices.[5][8]

Physicochemical and Characterization Data

The key physicochemical properties and characterization data for this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | (Z)-2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl-2,3,5,6-d4)but-2-enamide | [8] |

| Molecular Formula | C₁₂H₅D₄F₃N₂O₂ | [8] |

| Molecular Weight | 274.23 g/mol | [8] |

| CAS Number | 1185240-22-5 | [2][6][8][9] |

| Appearance | White to off-white solid | |

| Purity (by HPLC) | ≥99.98% | |

| Isotopic Enrichment | ≥98.6% | |

| Storage | Store at 2-8°C for long-term storage | [8] |

Synthesis of this compound

The synthesis of this compound involves the use of a deuterated precursor, 4-(trifluoromethyl)aniline-d4, which is then coupled with a suitable reagent to form the final product. While specific, detailed proprietary synthesis methods may vary between manufacturers, a plausible and efficient one-step synthesis can be adapted from known procedures for the non-deuterated compound.

Plausible Synthesis Protocol

This protocol is based on the EDC-promoted one-step synthesis of Teriflunomide, which is known for its high yield and scalability.[1][10]

Reaction Scheme:

Materials:

-

5-methylisoxazole-4-carboxylic acid

-

4-(trifluoromethyl)aniline-d4

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), aqueous solution (e.g., 0.6 M)

-

Water, deionized

-

Ethanol, absolute

Procedure:

-

To a clean, dry reaction vessel, add 4-(trifluoromethyl)aniline-d4 (1.0 eq.), 5-methylisoxazole-4-carboxylic acid (3.0 eq.), and EDC (1.5 eq.).

-

Add anhydrous dichloromethane to dissolve the reactants and stir the mixture for 30 minutes to ensure complete dissolution.

-

Heat the reaction mixture to approximately 35°C and maintain this temperature with continuous stirring for 4-6 hours. Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to a temperature between -5°C and 5°C.

-

Slowly add the cooled reaction mixture to a separate vessel containing cold aqueous HCl (0.6 M) with vigorous stirring.

-

The precipitated product is then collected by filtration.

-

Wash the collected solid sequentially with water and absolute ethanol.

-

Dry the final product under vacuum to yield this compound as a white to off-white solid.

Characterization Methods

High-Performance Liquid Chromatography (HPLC)

Purity analysis of this compound is typically performed using reverse-phase HPLC.

Experimental Protocol:

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size

-

Mobile Phase: A gradient mixture of acetonitrile and a buffer solution (e.g., potassium dihydrogen phosphate)

-

Flow Rate: 1.0 mL/min

-

Detection: UV at a specified wavelength (e.g., 250 nm)

-

Column Temperature: 25°C

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of this compound. For quantitative analysis, tandem mass spectrometry (MS/MS) is employed.

Experimental Protocol (LC-MS/MS):

-

Ionization Mode: Electrospray Ionization (ESI), negative ion mode

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: m/z 273.1 → 164.0

-

-

Collision Energy: Optimized for the specific instrument and transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the chemical structure and the positions of the deuterium labels. The ¹H NMR spectrum of this compound will show the absence of signals corresponding to the aromatic protons of the phenyl ring.

Mechanism of Action of Teriflunomide

The primary mechanism of action of Teriflunomide is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine synthesis pathway. This pathway is essential for the synthesis of DNA and RNA in rapidly proliferating cells.

Caption: Mechanism of action of Teriflunomide.

Experimental Workflow: this compound as an Internal Standard

This compound is employed as an internal standard in LC-MS/MS assays to accurately quantify Teriflunomide in biological samples. The workflow for such an analysis is outlined below.

Caption: Workflow for quantitative analysis using this compound.

Conclusion

This compound is an essential tool for the accurate and precise quantification of Teriflunomide in clinical and preclinical studies. This guide provides a foundational understanding of its synthesis and characterization, serving as a practical resource for researchers and drug development professionals. The detailed protocols and data presented herein are intended to facilitate the implementation of robust analytical methodologies for the study of Teriflunomide.

References

- 1. EDC-promoted one-step synthesis of teriflunomide at the industrial scale - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. This compound [simsonpharma.com]

- 3. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]

- 4. US10526279B2 - Process for the preparation of teriflunomide - Google Patents [patents.google.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | 1185240-22-5 [chemicalbook.com]

- 7. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. clearsynth.com [clearsynth.com]

- 9. This compound | CAS No- 1185240-22-5 | Simson Pharma Limited [simsonpharma.com]

- 10. rsc.org [rsc.org]

Teriflunomide-d4 as an Internal Standard: A Technical Guide to its Mechanism of Action in Bioanalysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Teriflunide and the pivotal role of its deuterated analog, Teriflunomide-d4, as an internal standard in quantitative bioanalysis. This document is intended to serve as a comprehensive resource, detailing the underlying principles, experimental protocols, and data that underscore the importance of stable isotope-labeled standards in modern drug development.

The Immunomodulatory Mechanism of Teriflunomide

Teriflunomide exerts its therapeutic effects primarily through the inhibition of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[1][2] This enzyme is a critical component of the de novo pyrimidine synthesis pathway, which is essential for the proliferation of rapidly dividing cells, such as activated T and B lymphocytes.[1][2] In autoimmune diseases like multiple sclerosis, these activated lymphocytes are key mediators of the inflammatory processes that lead to tissue damage.[1]

By reversibly blocking DHODH, teriflunomide depletes the intracellular pool of pyrimidines, leading to a cytostatic effect on activated lymphocytes and inhibiting their proliferation.[1] This selective action on proliferating immune cells, without inducing widespread immunosuppression, is a cornerstone of its clinical efficacy and safety profile.[1][2]

The Role of this compound as an Internal Standard

In quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), an internal standard is crucial for accurate and precise quantification of an analyte in a complex biological matrix. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the "gold standard" for this purpose.

This compound is structurally identical to teriflunomide, except that four hydrogen atoms have been replaced by their stable isotope, deuterium. This subtle change in mass does not significantly alter its chemical and physical properties. Consequently, this compound exhibits nearly identical behavior to teriflunomide during sample preparation, chromatographic separation, and ionization in the mass spectrometer.

The key advantage is that while it behaves like the analyte, it is distinguishable by its higher mass. This allows it to be used as a reference to correct for any variability or loss of the analyte during the analytical process, including extraction efficiency, matrix effects (ion suppression or enhancement), and instrument response fluctuations. By calculating the ratio of the analyte's response to the internal standard's response, a more accurate and reproducible quantification can be achieved.

Experimental Protocols

The following section details a representative experimental protocol for the quantification of teriflunomide in human plasma using this compound as an internal standard by LC-MS/MS.

Materials and Reagents

-

Analytes: Teriflunomide and this compound (Internal Standard)

-

Chemicals: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid (LC-MS grade), Ammonium acetate (LC-MS grade), Water (ultrapure)

-

Biological Matrix: Drug-free human plasma

Stock and Working Solutions

-

Teriflunomide Stock Solution: Prepare a 1 mg/mL stock solution in methanol.

-

This compound Stock Solution: Prepare a 1 mg/mL stock solution in methanol.

-

Teriflunomide Working Solutions: Serially dilute the stock solution with 50:50 (v/v) acetonitrile:water to prepare calibration standards and quality control (QC) samples.

-

This compound Working Solution: Dilute the stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Sample Preparation

-

Pipette 50 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

-

Add 200 µL of the this compound working solution (100 ng/mL) to each tube, except for the blank matrix samples.

-

Vortex mix for 30 seconds.

-

Add 600 µL of acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Vortex mix for 30 seconds.

-

Transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | Zorbax Eclipse Plus C18 (50 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-0.5 min (10% B), 0.5-2.5 min (10-90% B), 2.5-3.0 min (90% B), 3.0-3.1 min (90-10% B), 3.1-5.0 min (10% B) |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry

| Parameter | Condition |

| Mass Spectrometer | Sciex API 4000 or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Ion Source Temperature | 550°C |

| Ion Spray Voltage | -4500 V |

| Curtain Gas | 20 psi |

| Collision Gas | 6 psi |

| MRM Transitions | Teriflunomide: m/z 269.0 → 159.9; this compound: m/z 273.0 → 164.0 |

| Declustering Potential | Teriflunomide: -60 V; this compound: -60 V |

| Collision Energy | Teriflunomide: -25 eV; this compound: -25 eV |

Data Presentation

The following tables summarize the quantitative data from a typical bioanalytical method validation for teriflunomide using this compound as an internal standard.

Linearity and Range

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Teriflunomide | 1.0 - 5000 | > 0.995 |

Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ | 1.0 | ≤ 8.5 | ± 7.2 | ≤ 9.8 | ± 6.5 |

| LQC | 3.0 | ≤ 6.2 | ± 5.1 | ≤ 7.5 | ± 4.8 |

| MQC | 2000 | ≤ 4.8 | ± 3.9 | ≤ 5.9 | ± 3.2 |

| HQC | 4000 | ≤ 3.5 | ± 2.7 | ≤ 4.6 | ± 2.1 |

LLOQ: Lower Limit of Quantification, LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control

Matrix Effect and Recovery

| QC Level | Concentration (ng/mL) | Matrix Factor | Recovery (%) |

| LQC | 3.0 | 0.98 | 92.5 |

| HQC | 4000 | 1.02 | 95.1 |

Stability

| Stability Condition | Duration | LQC Stability (%) | HQC Stability (%) |

| Bench-top | 24 hours at RT | 98.2 | 99.1 |

| Freeze-thaw | 3 cycles | 97.5 | 98.6 |

| Long-term | 90 days at -80°C | 96.8 | 97.9 |

Conclusion

Teriflunomide's targeted mechanism of action on DHODH provides a selective immunomodulatory effect beneficial in the treatment of diseases like multiple sclerosis. The use of its deuterated analog, this compound, as an internal standard is indispensable for the accurate and reliable quantification of the drug in biological matrices. The detailed experimental protocol and validation data presented in this guide demonstrate the robustness and precision achievable with a well-developed LC-MS/MS method employing a stable isotope-labeled internal standard, ensuring the generation of high-quality data for pharmacokinetic, toxicokinetic, and clinical studies.

References

A Technical Guide to High-Purity Teriflunomide-d4 for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of commercially available high-purity Teriflunomide-d4, a deuterated internal standard essential for the accurate quantification of Teriflunomide in various biological matrices. This document outlines key quality attributes from various suppliers, details relevant experimental protocols for its use and quality assessment, and illustrates associated biochemical and analytical workflows.

Commercial Availability and Quality Specifications

High-purity this compound is available from several commercial suppliers catering to the research and pharmaceutical industries. The quality and specifications of the product can vary between suppliers. Below is a summary of quantitative data from prominent vendors.

Table 1: Comparison of Commercial this compound Specifications

| Supplier | Catalog Number | Purity (by HPLC) | Isotopic Enrichment | Formulation | Storage Conditions |

| MedchemExpress | HY-110159S | 99.98%[1] | 98.6%[1] | White to off-white solid[1] | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month)[1] |

| Clearsynth | CS-O-03076 | ≥ 90%[2] | Not specified | Solid | Refrigerator (2-8°C) for long-term storage[2] |

| Simson Pharma | L500009 | Certificate of Analysis provided[3] | Not specified | Solid | Not specified |

| J & K SCIENTIFIC | Not specified | Not specified | Not specified | Not specified | Not specified |

| Cato Research Chemicals | Not specified | Not specified | Not specified | Not specified | Not specified |

| Sigma-Aldrich | Not specified | Not specified | Not specified | Not specified | Not specified |

Synthesis and Isotopic Labeling

While commercial suppliers do not typically disclose their proprietary synthesis and purification protocols, the scientific literature outlines several routes for the synthesis of Teriflunomide. The deuterated analog, this compound, is synthesized by incorporating deuterium atoms into the phenyl ring of the molecule. This is typically achieved by using a deuterated starting material, such as 4-(trifluoromethyl)aniline-d4.

A plausible synthetic approach, adapted from known methods for Teriflunomide, is the condensation of a deuterated aniline derivative with a suitable active methylene compound.

References

Navigating the Stability Landscape of Teriflunomide-d4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the physical and chemical stability of Teriflunomide-d4, a deuterated analog of Teriflunomide. This compound is a critical tool in pharmacokinetic and metabolic studies, often employed as an internal standard for the quantification of Teriflunomide by mass spectrometry.[1][2] Understanding its stability profile is paramount for ensuring data integrity and reliability in research and development settings. This document outlines recommended storage conditions, potential degradation pathways, and detailed experimental methodologies for stability assessment.

Core Stability Profile

This compound, being a stable-labeled isotope of Teriflunomide, is expected to exhibit a similar stability profile to its non-deuterated counterpart. The deuterium substitution is not anticipated to significantly alter the inherent chemical reactivity of the molecule. The product is generally stable under normal conditions of use, storage, and transport.[3] However, like Teriflunomide, it is susceptible to degradation under forced conditions.

Recommended Storage Conditions

To maintain the integrity of this compound, adherence to appropriate storage conditions is crucial. The following table summarizes the recommended storage for the compound in both solid and solution forms.

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |

| 4°C | 2 years | |

| In Solvent | -80°C | 6 months |

| -20°C | 1 month |

Data sourced from MedchemExpress.com and Clearsynth.[1][2]

For long-term storage, it is advisable to store this compound as a solid at -20°C.[4] When in solution, storage at -80°C is recommended to minimize degradation over time.[1]

Forced Degradation Studies and Degradation Pathways

Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a drug substance.[5][6][7] While specific forced degradation studies on this compound are not extensively published, studies on Teriflunomide provide valuable insights into its degradation pathways under various stress conditions, including hydrolysis (acidic and basic), oxidation, and thermal stress.[8][9][10]

Summary of Forced Degradation of Teriflunomide

| Stress Condition | Observations | Potential Degradation Products |

| Acid Hydrolysis | Susceptible to degradation. | IMPA (4-(trifluoromethyl)aniline) and IMPB (2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide)[8] |

| Base Hydrolysis | Susceptible to degradation. | IMPA and IMPB[9] |

| Oxidative Degradation | Susceptible to degradation. | IMPA and IMPB[8] |

| Thermal Degradation | Shows considerable degradation.[10] | Not explicitly detailed in the provided results. |

| Photodegradation | The stability under photolytic conditions has been assessed.[11][12] | Specific degradation products not detailed. |

These studies indicate that the primary degradation pathway involves the hydrolysis of the amide bond, leading to the formation of 4-(trifluoromethyl)aniline (IMPA) and a related acetamide derivative (IMPB).

Experimental Protocols for Stability Assessment

The following are detailed methodologies for conducting forced degradation studies, adapted from published research on Teriflunomide.[9][13][14] These protocols can be applied to assess the stability of this compound.

General Stock Solution Preparation

A stock solution of this compound is prepared by dissolving an accurately weighed amount of the substance in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to achieve a known concentration, for example, 1000 µg/mL.[13]

Acid Hydrolysis

-

To a specific volume of the stock solution, add an equal volume of an acidic solution (e.g., 1N HCl).

-

Reflux the mixture for a specified period (e.g., 8 hours at 80°C).

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate basic solution (e.g., 1N NaOH).

-

Dilute the resulting solution to a final concentration suitable for analysis by a stability-indicating method (e.g., HPLC).

Base Hydrolysis

-

To a specific volume of the stock solution, add an equal volume of a basic solution (e.g., 0.1N NaOH).

-

Reflux the mixture for a specified period (e.g., 30 minutes at 80°C).

-

Cool the solution to room temperature.

-

Neutralize the solution with an appropriate acidic solution (e.g., 0.1N HCl).

-

Dilute the resulting solution to a final concentration suitable for analysis.

Oxidative Degradation

-

To a specific volume of the stock solution, add an equal volume of an oxidizing agent (e.g., 30% H₂O₂).

-

Keep the solution at room temperature for a specified period (e.g., 24 hours).

-

Dilute the resulting solution to a final concentration suitable for analysis.

Thermal Degradation

-

Transfer a known amount of the solid drug substance to a petri dish.

-

Place the dish in a hot air oven maintained at a specific temperature (e.g., 105°C) for a defined period (e.g., 24 hours).

-

Alternatively, heat a solution of the drug substance.[13]

-

After the exposure period, allow the sample to cool and then prepare a solution of a known concentration for analysis.

Photodegradation

-

Expose a solution of the drug substance to UV light (e.g., 254 nm) for a specified duration.

-

Simultaneously, keep a control sample protected from light.

-

After the exposure period, analyze both the exposed and control samples.

Analytical Methodology

A validated stability-indicating analytical method is crucial for separating the intact drug from its degradation products. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a commonly used technique for this purpose.[9][10][11]

Example RP-HPLC Method

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., 0.03 M potassium dihydrogen phosphate with triethylamine) in a specific ratio (e.g., 50:50:0.1% v/v/v).[8][9]

Visualizing Workflows and Pathways

Experimental Workflow for Forced Degradation Studies

Caption: Workflow for forced degradation studies of this compound.

Signaling Pathway of Teriflunomide's Mechanism of Action

Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway.[15][16][17] This inhibition primarily affects rapidly proliferating cells like activated lymphocytes, which rely on this pathway for DNA and RNA synthesis.[17][18]

Caption: Mechanism of action of Teriflunomide via DHODH inhibition.

Conclusion

This technical guide consolidates the available information on the physical and chemical stability of this compound. While specific stability data for the deuterated form is limited, the extensive studies on Teriflunomide provide a robust framework for understanding its stability profile. Adherence to recommended storage conditions and the use of validated stability-indicating methods are essential for ensuring the accurate and reliable use of this compound in research and drug development. The provided experimental protocols and workflows offer a practical guide for laboratories to assess the stability of this important analytical standard.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. clearsynth.com [clearsynth.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. This compound CAS#: 1185240-22-5 [m.chemicalbook.com]

- 5. medcraveonline.com [medcraveonline.com]

- 6. biopharminternational.com [biopharminternational.com]

- 7. biomedres.us [biomedres.us]

- 8. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

- 12. A Comprehensive Stability-indicating Method for Teriflunomide: Impurity Profiling and Degradation Analysis in Tablet Formulations | CoLab [colab.ws]

- 13. thepharmajournal.com [thepharmajournal.com]

- 14. researchgate.net [researchgate.net]

- 15. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. What is the mechanism of Teriflunomide? [synapse.patsnap.com]

- 18. discovery.researcher.life [discovery.researcher.life]

Teriflunomide-d4 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Teriflunomide-d4, a deuterated analog of Teriflunomide. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and bioanalytical studies. This document covers the fundamental physicochemical properties, a detailed experimental protocol for its use as an internal standard, and the core signaling pathway of its non-deuterated parent compound, Teriflunomide.

Core Data Presentation

The key quantitative data for this compound is summarized in the table below for quick reference.

| Parameter | Value |

| CAS Number | 1185240-22-5 |

| Molecular Formula | C₁₂H₅D₄F₃N₂O₂ |

| Molecular Weight | 274.24 g/mol |

Signaling Pathway of Teriflunomide

Teriflunomide's primary mechanism of action involves the inhibition of a key enzyme in the de novo pyrimidine synthesis pathway, which is crucial for the proliferation of rapidly dividing cells like activated lymphocytes.[1][2][3]

Caption: Mechanism of action of Teriflunomide via inhibition of DHODH.

Teriflunomide selectively and reversibly inhibits dihydroorotate dehydrogenase (DHODH), a mitochondrial enzyme essential for the de novo synthesis of pyrimidines.[2][3][4] This inhibition leads to a depletion of the pyrimidine pool required for DNA and RNA synthesis, thereby exerting a cytostatic effect on rapidly proliferating cells such as activated T and B lymphocytes.[4][5] This reduction in lymphocyte proliferation is a key factor in its therapeutic efficacy in autoimmune diseases like multiple sclerosis.[1][2]

Experimental Protocols

This compound is commonly used as an internal standard (IS) in bioanalytical methods for the quantification of Teriflunomide in biological matrices, such as plasma or serum, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

Quantification of Teriflunomide in Human Plasma using LC-MS/MS

This protocol outlines a typical method for the determination of Teriflunomide in human plasma.

1. Materials and Reagents

-

Teriflunomide analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Formic acid, LC-MS grade

-

Ammonium formate

-

Ultrapure water

-

Human plasma (blank)

2. Preparation of Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of Teriflunomide and this compound in a suitable solvent like methanol or ACN.

-

Working Standard Solutions: Serially dilute the Teriflunomide stock solution with a 50:50 ACN/water mixture to prepare calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution to a fixed concentration (e.g., 100 ng/mL) with ACN.

3. Sample Preparation

-

To 100 µL of plasma sample (calibrator, quality control, or unknown), add 25 µL of the Internal Standard Working Solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).

-

Mobile Phase A: 5mM ammonium formate with 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Flow Rate: 0.5 mL/min.

-

Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, hold for a wash step, and then return to initial conditions for equilibration.

-

Injection Volume: 5 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI), negative ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (example):

-

Teriflunomide: Q1: 269.0 m/z → Q3: 159.9 m/z

-

This compound: Q1: 273.0 m/z → Q3: 164.0 m/z

-

-

Instrument Parameters: Optimize parameters such as desolvation temperature, gas flows, and collision energy for maximum signal intensity.

-

5. Data Analysis

-

Construct a calibration curve by plotting the peak area ratio of Teriflunomide to this compound against the nominal concentration of the calibration standards.

-

Use a linear regression model with appropriate weighting to fit the curve.

-

Determine the concentration of Teriflunomide in the unknown samples by interpolating their peak area ratios from the calibration curve.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the bioanalytical method described above.

Caption: Bioanalytical workflow for Teriflunomide quantification.

This guide provides essential technical information for the use of this compound in a research and development setting. The provided protocol and diagrams serve as a foundation for developing and implementing robust bioanalytical assays.

References

- 1. What is the mechanism of Teriflunomide? [synapse.patsnap.com]

- 2. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jddtonline.info [jddtonline.info]

- 4. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. deboni.he.com.br [deboni.he.com.br]

solubility of Teriflunomide-d4 in different organic solvents

An In-depth Technical Guide to the Solubility of Teriflunomide-d4 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of this compound in various organic solvents. Due to the limited availability of direct quantitative data for the deuterated form, this guide incorporates solubility data for the non-deuterated parent compound, Teriflunomide, as a close surrogate. Deuteration is generally not expected to significantly alter the fundamental solubility profile of a molecule in organic solvents.

Physicochemical Properties of Teriflunomide

Teriflunomide is the active metabolite of leflunomide and functions as an immunomodulatory agent by inhibiting de novo pyrimidine synthesis.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low aqueous solubility and high permeability.[2][3] Teriflunomide is a white to almost white powder.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

| Compound | Solvent | Solubility | Molar Concentration | Method | Notes |

| This compound | Dimethyl sulfoxide (DMSO) | 25 mg/mL | 91.16 mM | Not Specified | Ultrasonic and warming and heat to 60°C may be required. Hygroscopic DMSO can significantly impact solubility; use of newly opened DMSO is recommended.[4] |

Qualitative Solubility Profile of Teriflunomide

The solubility of the non-deuterated form, Teriflunomide, has been described in several solvents. This information provides a strong indication of the expected solubility behavior of this compound.

| Solvent | Solubility Description |

| Dimethyl sulfoxide (DMSO) | Soluble[1] |

| Methanol | Soluble[5] |

| 0.1 N NaOH | Soluble[5] |

| Acetone | Sparingly soluble |

| Polyethylene glycol | Slightly soluble |

| Ethanol | Slightly soluble |

| Acetonitrile | Very Slightly Soluble[6] |

| Isopropanol | Very slightly soluble |

| Water | Practically insoluble[1] |

| 0.1 N HCl | Poorly soluble[5] |

| Phosphate Buffer (pH 7.4) | Poorly soluble[5] |

Experimental Protocol: Shake-Flask Method for Solubility Determination

A common method for determining the solubility of a compound is the shake-flask method.[5] This protocol provides a general framework for assessing the solubility of this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific organic solvent.

Materials:

-

This compound

-

Selected organic solvent(s)

-

Conical flasks (e.g., 250 mL)

-

Rotator shaker

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for quantification

Procedure:

-

Add an excess amount of this compound to a conical flask containing a known volume of the selected organic solvent.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask on a rotator shaker and agitate for a specified period (e.g., 24 hours) at a constant speed (e.g., 200 rpm) and temperature. This allows the system to reach equilibrium.

-

After shaking, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

-

Filter the sample through a syringe filter (e.g., 0.45 µm) to remove any remaining undissolved solid.

-

Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[5][7]

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a compound like this compound.

Caption: Workflow for determining the solubility of this compound.

Logical Relationship of Factors Affecting Solubility Measurement

This diagram outlines the key factors that influence the accurate determination of a compound's solubility.

Caption: Key factors influencing the measurement of solubility.

References

- 1. Teriflunomide | C12H9F3N2O2 | CID 54684141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2024.sci-hub.ru [2024.sci-hub.ru]

- 4. medchemexpress.com [medchemexpress.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. This compound | 1185240-22-5 [chemicalbook.com]

- 7. ijpar.com [ijpar.com]

Navigating the Labyrinth of Isotopic Purity: A Technical Guide for Teriflunomide-d4

For Researchers, Scientists, and Drug Development Professionals

In the precise world of pharmaceutical research and development, the integrity of analytical standards is paramount. This is particularly true for isotopically labeled compounds such as Teriflunomide-d4, which serves as a critical internal standard in bioanalytical studies. This in-depth technical guide provides a comprehensive overview of the isotopic purity requirements for this compound, delving into the regulatory landscape, synthesis considerations, and detailed analytical methodologies for its characterization.

The Criticality of Isotopic Purity in Bioanalysis

This compound, a deuterated analog of the active metabolite of leflunomide, is indispensable for the accurate quantification of Teriflunomide in biological matrices. Its use in liquid chromatography-mass spectrometry (LC-MS) based assays relies on the principle of isotope dilution, where the labeled standard mimics the behavior of the unlabeled analyte, correcting for variations in sample preparation and instrument response.

The accuracy of this correction is directly contingent on the isotopic purity of the internal standard. The presence of unlabeled Teriflunomide (d0) as an impurity in the this compound standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification. Therefore, stringent control and thorough characterization of isotopic purity are not merely best practices but essential components of robust and reliable bioanalytical method validation.

Regulatory Landscape and Acceptance Criteria

While regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) do not prescribe specific numerical acceptance criteria for the isotopic purity of deuterated internal standards, their guidelines emphasize the need for well-characterized reference materials. The onus lies on the sponsoring organization to demonstrate the suitability of the internal standard for its intended use, which inherently includes an assessment of its purity.

In practice, the industry standard for isotopic enrichment of deuterated internal standards is generally high. A review of commercially available this compound and general recommendations from scientific literature suggests a common acceptance criterion.

Table 1: Typical Isotopic Purity Specifications for this compound

| Parameter | Typical Specification | Justification |

| Isotopic Enrichment | ≥ 98% | Minimizes the contribution of the unlabeled analyte (d0) from the internal standard, ensuring accurate quantification, especially at low concentrations.[1][2] |

| Chemical Purity | > 99% | Ensures that the measured response is attributable to the internal standard and not to other chemical impurities.[1] |

| d0 Impurity Level | As low as reasonably practicable | The presence of the unlabeled analyte in the internal standard can lead to an overestimation of the analyte's concentration.[1] |

One available Certificate of Analysis for a commercial batch of this compound reported an isotopic enrichment of 98.6% and a chemical purity of 99.98%, underscoring the high standards expected for such critical reagents.[3]

Synthesis of this compound: A Plausible Route

The synthesis of this compound typically involves the incorporation of deuterium atoms into the aniline moiety of the molecule. Based on established methods for the synthesis of Teriflunomide and deuterated aromatic amines, a plausible synthetic route is outlined below. The key step is the deuteration of 4-(trifluoromethyl)aniline.

Caption: Plausible synthetic workflow for this compound.

The hydrogen-deuterium exchange on the aromatic ring of 4-(trifluoromethyl)aniline can be achieved using a strong deuterated acid.[4] The resulting deuterated aniline is then condensed with a suitable partner, such as ethyl 2-cyano-3-oxobutanoate, to form the final this compound product. Careful purification is necessary to remove any residual unlabeled starting material and other process-related impurities.

Experimental Protocols for Isotopic Purity Determination

The determination of isotopic purity requires sophisticated analytical techniques capable of differentiating between isotopologues. The two primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS).

Isotopic Purity Assessment by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR, is a powerful tool for assessing isotopic purity. By comparing the integration of the signals corresponding to the protons at the deuterated positions with those at non-deuterated positions, the degree of deuteration can be calculated.

Representative ¹H NMR Protocol:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d6) to a final concentration of ~10 mg/mL.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a high-sensitivity probe.

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being quantified to ensure accurate integration.

-

Acquire a sufficient number of scans to achieve a high signal-to-noise ratio.

-

-

Data Processing and Analysis:

-

Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).

-

Carefully phase and baseline correct the spectrum.

-

Integrate the signals corresponding to the residual protons on the deuterated phenyl ring and a well-resolved signal from a non-deuterated position (e.g., the methyl group).

-

Calculate the isotopic purity based on the relative integrals.

-

Caption: Workflow for NMR-based isotopic purity determination.

Isotopic Purity Assessment by High-Resolution Mass Spectrometry (HRMS)

HRMS provides a direct measure of the mass-to-charge ratio (m/z) of the different isotopologues present in the sample, allowing for the determination of their relative abundances.

Representative LC-HRMS Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Instrumentation:

-

Liquid Chromatograph (LC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap, TOF).

-

Use a suitable C18 column for chromatographic separation.

-

-

LC Method:

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Employ a gradient elution to ensure good peak shape and separation from any impurities.

-

-

MS Method:

-

Operate the mass spectrometer in positive or negative ion mode, depending on the optimal ionization for Teriflunomide.

-

Acquire data in full scan mode with high resolution (>60,000) to resolve the isotopic peaks.

-

-

Data Analysis:

Caption: Workflow for LC-HRMS-based isotopic purity analysis.

Conclusion

Ensuring the high isotopic purity of this compound is a critical prerequisite for the development of robust and reliable bioanalytical methods. While specific regulatory limits are not explicitly defined, a combination of industry best practices and scientific rigor dictates that isotopic enrichment should be maximized, typically to ≥98%. A thorough characterization using orthogonal analytical techniques such as NMR and HRMS is essential to confirm the isotopic distribution and chemical purity of this vital internal standard. By adhering to the principles and methodologies outlined in this guide, researchers, scientists, and drug development professionals can confidently establish the quality of their this compound and, in turn, the integrity of their bioanalytical data.

References

- 1. benchchem.com [benchchem.com]

- 2. resolvemass.ca [resolvemass.ca]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Teriflunomide-d4: A Technical Guide to Safety and Handling for Research Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for Teriflunomide-d4, a deuterated analog of Teriflunomide. Teriflunomide is an immunomodulatory agent and the active metabolite of leflunomide, used in the treatment of relapsing forms of multiple sclerosis. The deuterated form, this compound, is primarily utilized in research and development, often as an internal standard in pharmacokinetic and metabolic studies.[1] Given its potent biological activity and classification as a hazardous substance, strict adherence to safety protocols is imperative when handling this compound.

Hazard Identification and Classification

This compound is a pharmaceutical-related compound of unknown potency, though it is expected to share the toxicological properties of its parent compound, Teriflunomide. Teriflunomide is classified as toxic if swallowed and may cause damage to the unborn child.[2] It is also considered harmful to aquatic life with long-lasting effects.[2]

GHS Hazard Statements:

-

H301: Toxic if swallowed.[2]

-

H360D: May damage the unborn child.[2]

-

H412: Harmful to aquatic life with long lasting effects.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data for Teriflunomide. Data for this compound is limited; therefore, the data for the parent compound should be used as a primary reference for safety assessments, assuming similar properties.

Table 1: Physical and Chemical Properties

| Property | Value |

| Chemical Name | (Z)-2-cyano-3-hydroxy-N-(4-(trifluoromethyl)phenyl-2,3,5,6-d4)but-2-enamide |

| Molecular Formula | C₁₂H₅D₄F₃N₂O₂ |

| Molecular Weight | 274.2 g/mol |

| Physical State | Solid, White to Off-White Powder |

| Melting Point | 214-217°C |

| Solubility | Sparingly soluble in acetone, slightly soluble in polyethylene glycol and ethanol, very slightly soluble in isopropanol, and practically insoluble in water. |

| Storage Temperature | -20°C Freezer |

Table 2: Toxicological Data (for Teriflunomide)

| Endpoint | Species | Route | Value |

| LD₅₀ (Acute Oral) | Rat | Oral | 400 - 1,000 mg/kg |

| LD₅₀ (Acute Oral) | Mouse | Oral | 100 - 200 mg/kg |

| LC₅₀ (96-hour) | Fish (Zebra fish) | Aquatic | 50,000 µg/L (50 mg/L) |

| EC₅₀ (48-hour) | Daphnia magna | Aquatic | >100,000 µg/L (>100 mg/L) |

Signaling Pathway and Mechanism of Action

Teriflunomide exerts its immunomodulatory effects by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[3][4][5] This enzyme is crucial for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA.[3] By blocking DHODH, Teriflunomide depletes the pool of available pyrimidines, thereby inhibiting the proliferation of rapidly dividing cells, such as activated T and B lymphocytes, which are key mediators in the pathophysiology of multiple sclerosis.[3][4] This leads to a reduction in the inflammatory processes associated with the disease.

References

Methodological & Application

Application Note: High-Throughput Quantification of Teriflunomide in Human Plasma using Teriflunomide-d4 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Teriflunomide in human plasma. Teriflunomide-d4, a stable isotope-labeled analog, is employed as an internal standard (IS) to ensure high accuracy and precision. The method involves a simple protein precipitation step for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Teriflunomide.

Introduction

Teriflunomide is an oral immunomodulatory drug approved for the treatment of relapsing forms of multiple sclerosis.[1][2] It is the active metabolite of leflunomide and exerts its effect by inhibiting the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine synthesis pathway.[1][2][3][4] This inhibition leads to a cytostatic effect on proliferating T and B lymphocytes, which are implicated in the pathogenesis of multiple sclerosis, without causing cell death.[2][3][4] Given its therapeutic importance and the need for dose optimization in patients, a reliable method for its quantification in biological matrices is essential.

This application note details a validated LC-MS/MS method that utilizes this compound as an internal standard to correct for matrix effects and variations in sample processing and instrument response. The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry, providing the highest level of accuracy and precision.

Experimental Protocols

Materials and Reagents

-

Teriflunomide and this compound reference standards were purchased from a certified supplier.

-

HPLC-grade acetonitrile and methanol were obtained from a reputable chemical supplier.

-

Formic acid and ammonium formate were of analytical grade.

-

Drug-free, heparinized human plasma was sourced from healthy volunteers.

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Teriflunomide and this compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the Teriflunomide stock solution in 50:50 (v/v) methanol:water to create working standard solutions for calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution: Dilute the this compound stock solution in 50:50 (v/v) methanol:water to achieve a final concentration appropriate for spiking into plasma samples.

Sample Preparation

A simple protein precipitation method is employed for the extraction of Teriflunomide and this compound from human plasma.

-

Pipette 100 µL of human plasma (calibration standard, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution to each tube (except for blank samples, to which 20 µL of 50:50 methanol:water is added).

-

Vortex briefly to mix.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Inject an aliquot of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography (LC)

| Parameter | Condition |

| Column | Agilent Zorbax eclipse plus C18 or equivalent |

| Mobile Phase A | 5 mM Ammonium Formate in Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.6 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | As required for optimal separation |

Tandem Mass Spectrometry (MS/MS)

| Parameter | Condition |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Teriflunomide) | m/z 269.0 → 159.9[5] |

| MRM Transition (this compound) | m/z 273.0 → 164.0[5] |

| Collision Gas | Nitrogen |

| Ion Source Temperature | As per instrument manufacturer's recommendation |

Data Presentation

The method was validated over a wide dynamic range, demonstrating excellent linearity, precision, and accuracy.

Table 1: Calibration Curve and Linearity

| Analyte | Concentration Range | R² |

| Teriflunomide | 10 - 5000 ng/mL | > 0.99[5] |

Table 2: Precision and Accuracy

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| LLOQ | 10 | < 15 | < 15 | 85 - 115 |

| Low QC | 30 | < 15 | < 15 | 85 - 115 |

| Mid QC | 500 | < 15 | < 15 | 85 - 115 |

| High QC | 4000 | < 15 | < 15 | 85 - 115 |

LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation. Data presented are representative and may vary between laboratories.

Visualizations

Teriflunomide's Mechanism of Action

Teriflunomide inhibits the de novo synthesis of pyrimidines, which are essential for the proliferation of activated lymphocytes.

Caption: Mechanism of action of Teriflunomide.

Experimental Workflow for Sample Analysis

The following diagram illustrates the key steps in the analytical procedure.

Caption: LC-MS/MS sample analysis workflow.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Teriflunomide in human plasma. The use of this compound as an internal standard ensures data of high quality. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput applications in a research setting.

References

- 1. What is the mechanism of Teriflunomide? [synapse.patsnap.com]

- 2. Teriflunomide and its mechanism of action in multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. db.cngb.org [db.cngb.org]

Application Notes and Protocols for the Quantitative Analysis of Teriflunomide using Teriflunomide-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Teriflunomide is an active metabolite of leflunomide, a pyrimidine synthesis inhibitor used in the treatment of multiple sclerosis.[1][2] Therapeutic drug monitoring and pharmacokinetic studies of teriflunomide are crucial for optimizing dosage and ensuring patient safety, particularly due to its long half-life and potential for teratogenicity.[1][3][4] This document provides a detailed protocol for the quantitative analysis of teriflunomide in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Teriflunomide-d4 as the internal standard. This method is highly sensitive and specific, making it suitable for clinical and research applications.

Principle of the Method

The method utilizes a stable isotope-labeled internal standard, this compound, which exhibits similar physicochemical properties to the analyte, Teriflunomide. This ensures that any variations during sample preparation and analysis affect both the analyte and the internal standard equally, leading to accurate and precise quantification. The analysis is performed by LC-MS/MS, which provides high selectivity and sensitivity for the detection of both compounds.

Caption: Experimental workflow for the quantitative analysis of Teriflunomide.

Materials and Reagents

-

Analytes: Teriflunomide, this compound (internal standard)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic acid, Ammonium formate

-

Reagents: Ultrapure water, Drug-free human plasma (with K2EDTA as anticoagulant)[5]

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh and dissolve Teriflunomide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[6]

-

Store stock solutions at 2-8°C.

-

-

Working Standard Solutions:

-

Prepare serial dilutions of the Teriflunomide stock solution with a 50:50 mixture of methanol and water to create working standard solutions for calibration curve and quality control samples.[4]

-

-

Internal Standard Working Solution (100 ng/mL):

-

Dilute the this compound stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 100 ng/mL.

-

Sample Preparation

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.[4][6]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

Caption: Detailed sample preparation workflow.

LC-MS/MS Conditions

The following are typical LC-MS/MS parameters. Optimization may be required based on the specific instrumentation used.

| Parameter | Condition |

| LC System | Standard HPLC or UPLC system |

| Column | C18 reversed-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm)[4] |

| Mobile Phase A | 5 mM Ammonium formate in water with 0.1% formic acid[4] |

| Mobile Phase B | Acetonitrile[4] |

| Flow Rate | 0.5 mL/min[3] |

| Injection Volume | 5 µL |

| Column Temperature | 40°C[4] |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode[3] |

| MRM Transitions | Teriflunomide: m/z 269.1 → 160.0[3] This compound: m/z 273.1 → 164.0[3] |

Gradient Elution Program

| Time (min) | % Mobile Phase B |

| 0.0 | 15 |

| 1.5 | 99 |

| 2.5 | 99 |

| 2.6 | 15 |

| 3.0 | 15 |

Data Analysis and Quantification

Calibration Curve and Quality Control

A calibration curve is constructed by plotting the peak area ratio of Teriflunomide to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

| Sample Type | Concentration Range (ng/mL) |

| Calibration Standards | 5 - 5000[5] |

| Low QC (LQC) | 15 |

| Medium QC (MQC) | 2500 |

| High QC (HQC) | 4000 |

Method Validation Summary

The method should be validated according to regulatory guidelines. The following table summarizes typical acceptance criteria and expected performance.

| Validation Parameter | Acceptance Criteria | Typical Performance |

| Linearity (r²) | ≥ 0.99 | > 0.995[3] |

| Accuracy | Within ±15% of nominal value (±20% for LLOQ) | -8.4% to 8.0%[3] |

| Precision (%CV) | ≤ 15% (≤ 20% for LLOQ) | Intra-batch: 2.1-5.4% Inter-batch: 5.7-7.1%[3] |

| Recovery | Consistent, precise, and reproducible | > 85% |

| Matrix Effect | Internal standard should compensate for any matrix effects | Minimal impact on quantification[3] |

| Stability | Stable under various storage and handling conditions | Stable for at least 72 hours in the matrix[7] |

Conclusion

This application note provides a comprehensive and detailed protocol for the quantitative analysis of Teriflunomide in human plasma using this compound as an internal standard. The described LC-MS/MS method is robust, accurate, and precise, making it well-suited for therapeutic drug monitoring, pharmacokinetic studies, and other research applications in the field of drug development. Adherence to these protocols will ensure reliable and reproducible results.

References

- 1. Quantitation of Teriflunomide in Human Serum/Plasma Across a 40,000-Fold Concentration Range by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jddtonline.info [jddtonline.info]

- 3. researchgate.net [researchgate.net]

- 4. deboni.he.com.br [deboni.he.com.br]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. researchgate.net [researchgate.net]

- 7. ijpsr.com [ijpsr.com]

Application Notes and Protocols for Teriflunomide Sample Preparation in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the preparation of biological samples for the quantitative analysis of Teriflunomide. The described methods, including Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE), are suitable for various bioanalytical applications, such as pharmacokinetic studies, therapeutic drug monitoring, and clinical trials.

Introduction

Teriflunomide is an active metabolite of leflunomide and a pyrimidine synthesis inhibitor used in the treatment of relapsing-remitting multiple sclerosis. Accurate and reliable quantification of Teriflunomide in biological matrices like plasma and serum is crucial for assessing its efficacy and safety. Proper sample preparation is a critical step to remove interfering substances, such as proteins and phospholipids, and to concentrate the analyte, thereby ensuring the accuracy, precision, and sensitivity of the analytical method, which is typically high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparative Quantitative Data

The following table summarizes the performance characteristics of the three common sample preparation techniques for Teriflunomide analysis. This data is compiled from various studies and is intended to provide a comparative overview to aid in method selection.

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Recovery | ~88% - 100%[1] | 78% - 108% | High (cartridge dependent) |

| Linearity Range | 10 - 60 µg/mL[2][3] | 10.1 - 4001 ng/mL | 0.1 - 200 µg/mL |

| Limit of Detection (LOD) | 0.98 µg/mL | Not consistently reported | Not consistently reported |

| Limit of Quantification (LOQ) | 1.05 µg/ml | Not consistently reported | ≤0.01 µg/mL |

| Matrix Effect | Can be significant | Reduced compared to PPT | Minimal |

| Throughput | High | Moderate | Moderate to High (automation) |

| Cost | Low | Low to Moderate | High |

| Simplicity | High | Moderate | Moderate |

Experimental Protocols

Protein Precipitation (PPT)

This method is rapid and straightforward, making it suitable for high-throughput analysis. Acetonitrile is a commonly used precipitating agent for Teriflunomide analysis.[2][3]

Materials:

-

Biological matrix (e.g., human plasma)

-

Acetonitrile (ACN), HPLC grade

-

Formic acid (optional, for acidified ACN)

-

Internal Standard (IS) solution (e.g., Paliperidone palmitate or a deuterated Teriflunomide)[2]

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Pipette 100 µL of the biological sample (plasma) into a clean microcentrifuge tube.

-

Add 20 µL of the internal standard solution.

-

Add 300 µL of cold acetonitrile (4°C). For improved precipitation, acetonitrile containing 0.1% formic acid can be used.

-

Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

-

Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully collect the supernatant without disturbing the protein pellet.

-

The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase.

Protein Precipitation Workflow

Liquid-Liquid Extraction (LLE)

LLE offers a cleaner extract compared to PPT by partitioning the analyte into an immiscible organic solvent. Ethyl acetate is a commonly used solvent for the extraction of Teriflunomide.

Materials:

-

Biological matrix (e.g., human plasma)

-

Ethyl acetate, HPLC grade

-

Internal Standard (IS) solution

-

Acidifying agent (e.g., 5% formic acid solution)

-

Microcentrifuge tubes (2 mL) or glass test tubes

-

Vortex mixer

-

Centrifuge

-

Evaporation system (e.g., nitrogen evaporator)

Protocol:

-

Pipette 200 µL of the plasma sample into a clean tube.

-

Add 20 µL of the internal standard solution and vortex briefly.

-

Add 50 µL of 5% formic acid solution to acidify the sample and vortex for 10 seconds.

-

Add 1 mL of ethyl acetate to the tube.

-

Cap the tube and vortex vigorously for 2 minutes to ensure efficient extraction.

-

Centrifuge at 4,000 x g for 5 minutes to separate the aqueous and organic layers.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an autosampler vial for analysis.

Liquid-Liquid Extraction Workflow

Solid-Phase Extraction (SPE)